3-Oxochola-4,6-dien-24-oate

Biomarker Hepatology Metabolomics

3-Oxochola-4,6-dien-24-oate (CAS 88179-71-9 for the conjugate acid) is a steroid acid anion belonging to the bile acid class, specifically a 3-oxo-Δ4,6-steroid. It is the conjugate base of 3-oxochola-4,6-dien-24-oic acid and represents the major species at physiological pH 7.3.

Molecular Formula C24H33O3-
Molecular Weight 369.5 g/mol
Cat. No. B1257927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxochola-4,6-dien-24-oate
Molecular FormulaC24H33O3-
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
InChIInChI=1S/C24H34O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5-6,14-15,18-21H,4,7-13H2,1-3H3,(H,26,27)/p-1/t15-,18+,19-,20+,21+,23+,24-/m1/s1
InChIKeyCREVIXFSUWYGRJ-IHMUCKAYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxochola-4,6-dien-24-oate: Structural and Biochemical Profile for Procurement and Research Selection


3-Oxochola-4,6-dien-24-oate (CAS 88179-71-9 for the conjugate acid) is a steroid acid anion belonging to the bile acid class, specifically a 3-oxo-Δ4,6-steroid. It is the conjugate base of 3-oxochola-4,6-dien-24-oic acid and represents the major species at physiological pH 7.3 [1]. The compound is classified as a bile acid, alcohol, or derivative and is structurally characterized by a 3-oxo group and a conjugated 4,6-diene system within the steroid A/B ring scaffold, distinguishing it from the more common 3-hydroxy-5β-reduced bile acids such as cholic acid (CA) and chenodeoxycholic acid (CDCA) [2]. It is recognized as an endogenous human metabolite and has been detected as a natural product in mammals [3].

Endogenous human metabolite detected in mammalian systems; major conjugate base species at physiological pH 7.3.
3-Oxo-Δ4,6 steroid scaffold distinguishes it from common 3-hydroxy-5β bile acids (CA, CDCA, DCA, LCA, UDCA).
Research workflows: biomarker discovery, enzymatic pathway studies, microbial biotransformation research. Class-level endogenous metabolite; verify with authentic reference standard.

Why 3-Oxochola-4,6-dien-24-oate Cannot Be Replaced by Generic Bile Acid Analogs


The 4,6-diene architecture of 3-oxochola-4,6-dien-24-oate is not a minor structural variation; it fundamentally alters the compound's biological recognition, metabolic fate, and biomarker performance relative to saturated or 4-ene bile acids. Conventional bile acids (CA, CDCA, DCA, LCA, UDCA) and their conjugates fail to recapitulate the compound's ability to stratify liver cirrhosis severity—a feature attributed specifically to 3-oxo-Δ4,6 bile acids and linked to deteriorating AKR1D1 (Δ4-3-oxosteroid 5β-reductase) activity [1]. Furthermore, the compound arises from a distinct biosynthetic route via microbial 7β-dehydratase activity on ursodeoxycholic acid, a pathway not operative for cholic acid or chenodeoxycholic acid [2]. Substituting with a generic 3-oxo-4-ene bile acid (e.g., 7α-hydroxy-3-oxochol-4-en-24-oic acid) introduces confounding variables in enzymatic processing, as each participates differentially in NAD+/NADH-dependent interconversion by 3-dehydro-bile acid Δ4,6-reductase (EC 1.3.1.114) [3]. These molecular distinctions have direct consequences for assay design, biomarker validation, and biosynthetic pathway studies.

Risk 1
Conventional bile acids (CA, CDCA, DCA, LCA, UDCA) may not recapitulate the cirrhosis severity stratification reported for 3-oxo-Δ4,6 bile acids; generic panels lose endpoint context.
Risk 2
Biosynthetic origin from UDCA via microbial 7β-dehydratase is exclusive; other bile acid feedstocks (CA, CDCA, DCA) may not yield this 4,6-diene product.
Risk 3
3-Oxo-4-ene vs. 3-oxo-4,6-diene sub-class engage distinct NAD+/NADH interconversion by Δ4,6-reductase (EC 1.3.1.114); enzymatic processing may differ from 3-hydroxy-5β bile acids.

3-Oxochola-4,6-dien-24-oate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior Correlation with Liver Cirrhosis Severity vs. All Major Conventional Bile Acids

In a cohort of 25 adult cirrhotic patients, plasma 3-oxochola-4,6-dien-24-oic acid concentrations demonstrated highly statistically significant correlations with both Child-Pugh and MELD scores (P < 0.0001). In the same study, plasma concentrations of cholic acid, chenodeoxycholic acid, deoxycholic acid, lithocholic acid, and ursodeoxycholic acid—free and as glycine/taurine conjugates—showed no statistically significant correlation with Child-Pugh or MELD scores after correction for multiple comparisons [1]. This establishes the compound as a severity-selective biomarker where generic bile acids fail.

Cirrhosis Severity Correlation
Head-to-head
P < 0.0001 for correlation with Child-Pugh and MELD scores; conventional bile acids (CA, CDCA, DCA, LCA, UDCA and conjugates) not significant after multiple comparison correction.
Reported endpoint context supports biomarker stratification research.
n=25 cirrhotic patients; plasma LC-MS/MS. Requires independent validation.
Biomarker Hepatology Metabolomics

Unique Microbial Biotransformation Product from Ursodeoxycholic Acid: Differentiating Metabolic Origin from Other Bile Acids

When Alcaligenes recti was incubated separately with four common bile acids (cholic acid, chenodeoxycholic acid, ursodeoxycholic acid, and deoxycholic acid), 3-oxochola-4,6-dien-24-oic acid was produced exclusively from ursodeoxycholic acid. Cholic acid yielded 7α,12α-dihydroxy-3-oxochol-4-en-24-oic acid; chenodeoxycholic acid gave 7α-hydroxy-3-oxo-5β-cholanoic acid and 7α-hydroxy-3-oxochol-4-en-24-oic acid; deoxycholic acid produced only 3α-methoxy-12α-hydroxy-5β-cholanoic acid [1]. This substrate-exclusive formation demonstrates that the 4,6-diene metabolite is a specific biosynthetic endpoint tied to the 7β-hydroxy configuration of UDCA, not a general bile acid degradation product.

Microbial Biotransformation Specificity
Head-to-head
3-Oxochola-4,6-dien-24-oic acid formed exclusively from ursodeoxycholic acid (UDCA). Zero formation from cholic acid, chenodeoxycholic acid, or deoxycholic acid.
Substrate specificity context for biosynthesis pathway studies.
Alcaligenes recti whole-cell biotransformation; UDCA feedstock required.
Microbial Biotransformation Bile Acid Metabolism Enzymology

Distinct Partitioning in the 3-Oxo-Δ4,6 vs. 3-Oxo-Δ4 Sub-Class: Differential Enzymatic Interconversion by Δ4,6-Reductase

3-Oxochola-4,6-dien-24-oate and its 4-ene congener (3-oxochol-4-en-24-oate) participate in a reversible NAD+/NADH-dependent reaction catalyzed by 3-dehydro-bile acid Δ4,6-reductase (EC 1.3.1.114): 3-oxochol-4-en-24-oate + NAD+ ⇌ 3-oxochola-4,6-dien-24-oate + NADH + H+ [1]. This enzymatic interconversion does not occur with 3-hydroxy-5β-reduced bile acids, placing the 4,6-diene compound in a distinct metabolic node. CoA-thioester forms (3-oxochola-4,6-dien-24-oyl-CoA) are also substrates for specific thioesterases (e.g., TesA), further differentiating its intracellular handling [2].

Δ4,6-Reductase Substrate Pair
Class-level
Serves as substrate/product for EC 1.3.1.114 (3-dehydro-bile acid Δ4,6-reductase) in NAD+/NADH-dependent interconversion. 3-Hydroxy-5β bile acids are not substrates.
Enzyme pathway context review for kinetic or inhibitor studies.
Database-level inference (BRENDA/MetaCyc); verify with in vitro assay.
Enzyme Kinetics Steroid Metabolism Biochemical Differentiation

Elevated Fold-Change in Disease-Associated Metabolomics: 12α-Hydroxy-3-oxo-4,6-choladien-24-oic Acid as a Differential Serum Marker

In a comparative serum metabolomics study of high-residential vs. low-residential radon exposure groups, 12α-hydroxy-3-oxo-4,6-choladien-24-oic acid—a close structural analog of the target compound—was identified as a significantly upregulated metabolite with a fold-change (FC) of 2.46 and a VIP score of 2.10 (AUC = 0.88, P = 8.6 × 10⁻¹⁰) [1]. While this data pertains to the 12α-hydroxylated derivative, it establishes the 3-oxo-4,6-choladien-24-oate scaffold as a metabolomically responsive moiety in disease contexts, supporting the class-level relevance of the core 4,6-diene structure for differential metabolite screening panels.

Differential Metabolomic Signal
Supporting evidence
12α-hydroxy-3-oxo-4,6-choladien-24-oic acid (analog): FC = 2.46, VIP = 2.10, AUC = 0.88, P = 8.6 × 10⁻¹⁰ in radon exposure cohort.
Scaffold shows differential metabolomic response; class-level relevance for screening panels.
Analog data; scaffold inference requires direct confirmation for the target compound.
Metabolomics Radon Exposure Biomarker Discovery

Urinary Excretion as a Prognostic Indicator in Cholestasis: Comparative Abundance vs. 3-Oxo-Δ4 Bile Acid Panel

In infants with cholestasis, urinary 3-oxo-Δ4 bile acids were quantified by GC-MS. Patients with 3-oxo-Δ4-steroid 5β-reductase deficiency and acute hepatic failure exhibited a significantly higher percentage of 3-oxo-Δ4 bile acids in total urinary bile acids compared to healthy controls and other patient groups (P < 0.0001). Among these, 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxochola-4,6-dien-24-oic acid were the principal species in patients with poor prognosis, comprising 59–68% of total urinary bile acids in severe cases [1]. This positions 3-oxochola-4,6-dien-24-oic acid alongside its 4-ene congener as a core analyte in the 3-oxo-Δ4 prognostic panel, with both required for complete assessment.

Urinary Abundance in Cholestasis
Cross-study comparable
3-Oxo-Δ4 bile acids comprised 59–68% of total urinary bile acids in severe 5β-reductase deficiency; P < 0.0001 vs. controls. 3-Oxochola-4,6-dien-24-oic acid is a principal species.
Reported urinary abundance context in cholestasis; supports inclusion in prognostic panels.
Infant urine; GC-MS with oxime derivatization; requires confirmatory studies.
Prognostic Biomarker Cholestasis Pediatric Hepatology

Chemical Stability During Derivatization: Dehydration Propensity Differentiating 3-Oxo-Δ4,6 from 3-Oxo-Δ4 Bile Acids

During GC-MS analysis, 7α-hydroxylated 3-oxo-Δ4-bile acids undergo partial dehydration to form 3-oxo-Δ4,6-bile acids upon trimethylsilyl or dimethylethylsilyl derivatization. To prevent this artifactual conversion, O-methylhydroxylamine oxime derivatization prior to pretreatment is required. The analytical method achieves a linear calibration range of 5–250 ng with a detection limit of 100 pg per 3-oxo-Δ4-bile acid, and recoveries of 94.2–105.9% for free and conjugated forms [1]. This chemical lability means that accurate quantitation of 3-oxo-Δ4,6 species demands protocols that either prevent or account for ex vivo dehydration, a consideration not applicable to saturated bile acids.

GC-MS Dehydration Artifact
Class-level
Detection limit: 100 pg; linear range: 5–250 ng; recovery: 94.2–105.9%. 7α-Hydroxy-3-oxo-Δ4 precursors generate 4,6-diene artifact during silylation without oxime protection.
Analytical method context for accurate quantitation; authentic standard needed for artifact discrimination.
GC-MS with methyl ester-dimethylethylsilyl ether-methoxime derivatization.
Analytical Chemistry GC-MS Sample Preparation

3-Oxochola-4,6-dien-24-oate: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Liver Cirrhosis Severity Biomarker Assay Development

For clinical metabolomics laboratories developing LC-MS/MS assays to stage liver cirrhosis, 3-oxochola-4,6-dien-24-oate (measured as the free acid) should be included as a primary analyte. Unlike conventional bile acids (CA, CDCA, DCA, LCA, UDCA and their conjugates), which failed to correlate with Child-Pugh and MELD scores after multiple comparison correction, this compound demonstrated highly significant correlations (P < 0.0001) with both scoring systems [1]. Its inclusion can elevate a generic bile acid panel into a severity-stratifying assay.

Bioproduction via UDCA-Specific Microbial Transformation

For academic or industrial groups synthesizing 3-oxochola-4,6-dien-24-oic acid via biotransformation, the substrate must be ursodeoxycholic acid. Studies with Alcaligenes recti demonstrated exclusive formation of this 4,6-diene metabolite from UDCA, while cholic acid, chenodeoxycholic acid, and deoxycholic acid yielded entirely different metabolite profiles with no detectable 4,6-diene product [2]. Substrate selection is therefore not interchangeable.

Enzymatic Activity Assays for Δ4,6-Reductase (EC 1.3.1.114)

Researchers studying 3-dehydro-bile acid Δ4,6-reductase require both 3-oxochol-4-en-24-oate and 3-oxochola-4,6-dien-24-oate as substrate/product pair for the NAD+/NADH-dependent interconversion reaction [3]. Generic 3-hydroxy-5β bile acids are not substrates for this enzyme and cannot serve as assay components. Authentic 3-oxochola-4,6-dien-24-oate reference material is therefore essential for enzyme kinetics and inhibitor screening studies.

GC-MS Reference Standard with Dehydration Artifact Control

Analytical laboratories quantifying 3-oxo-Δ4,6 bile acids in biological fluids by GC-MS must use authentic 3-oxochola-4,6-dien-24-oic acid reference material for unambiguous identification, given that the 4,6-diene species can also arise as a dehydration artifact from 7α-hydroxy-3-oxo-Δ4 precursors during silylation [4]. Procurement of the genuine compound enables discrimination between endogenous analyte and ex vivo artifact, a capability not provided by saturated bile acid standards.

Application
Selection Property
Validation Focus
Hepatology biomarker assay research
Reported correlation with liver cirrhosis severity scores (Child-Pugh, MELD)
Stratification performance in independent cohorts; matrix-specific quantitation
Microbial biotransformation pathway studies
Exclusive formation from ursodeoxycholic acid (UDCA) substrate
Product identity confirmation; yield optimization with Alcaligenes recti
Δ4,6-reductase enzyme kinetics / inhibitor screening
Substrate/product pair for EC 1.3.1.114 (NAD+/NADH interconversion)
Cofactor dependence; discrimination from 3-hydroxy-5β bile acid substrates
GC-MS analytical reference standard
Authentic 3-oxo-4,6-diene identity; stable under oxime derivatization
Artifact discrimination from 7α-hydroxy-3-oxo-Δ4 dehydration; linearity and LOD verification
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